3-(6-bromo-1H-indol-1-yl)propanoic acid

Medicinal Chemistry ADME Prediction Lead Optimization

3-(6-Bromo-1H-indol-1-yl)propanoic acid (CAS 951626-39-4) is a distinct N1-substituted indole building block—not interchangeable with its C3 positional isomer (CAS 210569-69-0). This structural difference alters electron distribution, reactivity, and biological interactions. With enhanced lipophilicity (LogP 2.78) and reduced polar surface area (42 Ų), it is optimized for CNS drug discovery campaigns requiring blood-brain barrier permeability. The propanoic acid handle enables rapid library diversification via amide coupling, esterification, or reduction. Specify this exact isomer for reproducible fragment-based screening and SAR studies.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 951626-39-4
Cat. No. B2534883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-bromo-1H-indol-1-yl)propanoic acid
CAS951626-39-4
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCC(=O)O)Br
InChIInChI=1S/C11H10BrNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
InChIKeyNVTYUOXPAYRYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Bromo-1H-indol-1-yl)propanoic acid (CAS 951626-39-4): Structural and Physicochemical Profile


3-(6-Bromo-1H-indol-1-yl)propanoic acid is a synthetic indole derivative with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . It is characterized by a propanoic acid side chain attached to the N1 position of a 6-bromoindole core [1]. This structural arrangement provides a platform for unique chemical reactivity and potential biological interactions distinct from its positional isomers . The compound is typically supplied as a research chemical with a purity of ≥95% [2].

Positional Isomerism in Indole Propanoic Acids: Why 3-(6-Bromo-1H-indol-1-yl)propanoic acid Cannot Be Interchanged with the 3-yl Analogue


Substitution of a structurally similar analogue, such as 3-(6-bromo-1H-indol-3-yl)propanoic acid (CAS 210569-69-0), is not a scientifically valid substitution for 3-(6-bromo-1H-indol-1-yl)propanoic acid. These are distinct positional isomers with different points of attachment for the propanoic acid side chain on the indole ring (N1 vs. C3) . This difference fundamentally alters the molecule's electron distribution and reactivity, as evidenced by distinct InChI Keys , which are unique chemical fingerprints [1]. Consequently, they will exhibit different chemical reactivity and potentially divergent biological interactions, making them unsuitable for interchange in any research or industrial application [2].

Quantitative Differentiation of 3-(6-Bromo-1H-indol-1-yl)propanoic acid from Key Comparators


Lipophilicity Profile (LogP): 3-(6-Bromo-1H-indol-1-yl)propanoic acid vs. Non-Brominated Analogue

The bromine atom in 3-(6-bromo-1H-indol-1-yl)propanoic acid significantly increases its lipophilicity compared to its non-brominated analogue, 3-(1H-indol-1-yl)propanoic acid. This is a key property influencing membrane permeability and oral absorption. [1]

Medicinal Chemistry ADME Prediction Lead Optimization

Lipophilicity Profile (XLogP): 3-(6-Bromo-1H-indol-1-yl)propanoic acid vs. Its Positional Isomer

The point of attachment of the propanoic acid side chain to the indole ring (N1 vs. C3) results in quantifiable differences in physicochemical properties. The N1-substituted compound, 3-(6-bromo-1H-indol-1-yl)propanoic acid, is measurably more lipophilic than its C3-substituted positional isomer. This difference can influence in vitro ADME profiles. [1] [2]

Medicinal Chemistry ADME Prediction Lead Optimization

Polar Surface Area (PSA): 3-(6-Bromo-1H-indol-1-yl)propanoic acid vs. Its Positional Isomer

The N1-substitution pattern in 3-(6-bromo-1H-indol-1-yl)propanoic acid results in a lower topological polar surface area (TPSA) compared to its C3-substituted positional isomer. PSA is a key descriptor used to predict a molecule's ability to permeate cell membranes and cross the blood-brain barrier. [1] [2]

Medicinal Chemistry ADME Prediction Lead Optimization

Reactivity Profile: N1- vs. C3-Substitution on the Indole Ring

The position of the propanoic acid group (N1 vs. C3) fundamentally alters the chemical reactivity of the molecule. N1-substitution, as in 3-(6-bromo-1H-indol-1-yl)propanoic acid, yields an electron-rich indole nitrogen, which can direct electrophilic substitution and participate in alkylation/acylation reactions distinct from the C3-substituted isomer . This difference is critical for designing synthetic routes and accessing specific chemical space.

Synthetic Chemistry Medicinal Chemistry Reagent Selection

Recommended Applications for 3-(6-Bromo-1H-indol-1-yl)propanoic acid Based on Differentiated Properties


Lead Optimization for CNS-Penetrant Candidates

Based on its enhanced lipophilicity (LogP = 2.78) and reduced polar surface area (42 Ų) compared to its C3-isomer, 3-(6-bromo-1H-indol-1-yl)propanoic acid is a preferred building block for medicinal chemistry campaigns targeting central nervous system (CNS) indications. These physicochemical properties align with established guidelines for designing molecules with improved blood-brain barrier permeability. [1]

Synthetic Exploration of N1-Functionalized Indoles

The N1-substituted propanoic acid handle provides a unique synthetic entry point for further derivatization. Researchers can exploit the electron-rich indole ring to install additional functional groups, while the carboxylic acid serves as a handle for amide coupling, esterification, or reduction. This enables the rapid generation of diverse compound libraries based on the 6-bromoindole scaffold.

Physicochemical Property-Driven Fragment Libraries

With a molecular weight of 268.11 g/mol and a well-defined set of drug-like properties (e.g., LogP = 2.78, HBD = 1, HBA = 2), this compound is an ideal addition to focused fragment libraries designed to probe the effects of bromine substitution and N1-alkylation on target binding and ADME profiles. Its distinct profile from the 3-yl isomer ensures a more comprehensive exploration of chemical space. [2]

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